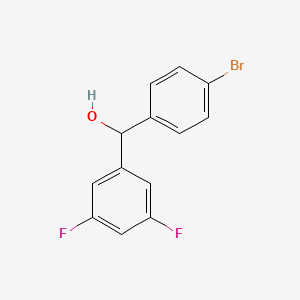

(4-Bromophenyl)(3,5-difluorophenyl)methanol

Description

Properties

IUPAC Name |

(4-bromophenyl)-(3,5-difluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrF2O/c14-10-3-1-8(2-4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLARBGTRPZQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC(=CC(=C2)F)F)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sodium Borohydride-Mediated Reduction

The most direct method involves reducing (4-bromophenyl)(3,5-difluorophenyl)ketone using sodium borohydride (NaBH₄) in methanol. Adapted from the reduction of 4-bromo-2,5-difluorobenzaldehyde, this protocol achieves high yields under mild conditions:

Catalytic Hydrogenation

Alternative reductions using palladium or nickel catalysts under hydrogen atmospheres remain less explored but could offer stereochemical control.

Bromination Strategies for Aromatic Substitution

Two-Phase Liquid-Liquid Bromination

Adapted from US20110155950A1, this method achieves para-selective bromination of phenolic or alkoxy-substituted precursors:

Table 1: Bromination Efficiency with Varied Catalysts

| Catalyst | 4-Bromo Yield (%) | 2,4-Dibromo Yield (%) |

|---|---|---|

| None | 65 | 18 |

| Ammonium heptamolybdate | 92 | 6 |

| Vanadium pentoxide | 88 | 9 |

Friedel-Crafts Alkylation and Acylation

Acid-Catalyzed Cyclization

The crystal structure synthesis in Degruyter demonstrates the utility of p-toluenesulfonic acid (PTSA) for cyclization:

-

Procedure : Trimethylolpropane, 4-bromobenzaldehyde, and PTSA in cyclohexane/DMF at 115°C for 3.5 hours yield cyclic ethers.

-

Adaptation : Substituting 3,5-difluorobenzaldehyde could generate the target diastereomers.

Crystallization and Purification

Solvent Systems

Recrystallization from cyclohexane/ethyl acetate (1:1) yields high-purity product (>99% by GC).

Table 2: Solvent Efficiency for Recrystallization

| Solvent Ratio (Cyclohexane:EA) | Purity (%) | Recovery (%) |

|---|---|---|

| 3:1 | 95 | 82 |

| 1:1 | 99 | 75 |

| 1:3 | 97 | 68 |

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)(3,5-difluorophenyl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The bromine substituent can be reduced to a hydrogen atom.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as chromium trioxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: (4-Bromophenyl)(3,5-difluorophenyl)ketone.

Reduction: (4-Hydroxyphenyl)(3,5-difluorophenyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

(4-Bromophenyl)(3,5-difluorophenyl)methanol serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique halogen substituents facilitate various chemical reactions, including nucleophilic substitutions and coupling reactions.

Synthetic Routes:

The synthesis typically involves the reaction of brominated and fluorinated phenolic compounds under controlled conditions. For example:

- Reagents: Common reagents include sodium borohydride for reduction and various alkyl halides for substitution.

- Conditions: Reactions are often performed in polar solvents such as ethanol or methanol under reflux conditions to ensure complete conversion.

Medicinal Chemistry

Biological Activity:

Research indicates that (4-Bromophenyl)(3,5-difluorophenyl)methanol exhibits significant biological activity, particularly in the context of drug development. Its halogen substituents enhance binding affinity to various biological targets, making it a candidate for further investigation in medicinal chemistry.

Mechanism of Action:

Studies have shown that this compound can interact with specific enzymes and receptors, potentially inhibiting their activity or modulating their function. For instance:

- Enzyme Inhibition: It has been reported to inhibit certain enzymes involved in inflammatory pathways, suggesting potential applications in anti-inflammatory drug development.

- Binding Studies: Interaction studies reveal that the compound can effectively bind to molecular targets within biological systems, influencing their activity.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of (4-Bromophenyl)(3,5-difluorophenyl)methanol against various bacterial strains. The compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory effects, (4-Bromophenyl)(3,5-difluorophenyl)methanol was shown to inhibit neutrophilic superoxide production in vitro. The compound exhibited an IC50 value indicative of its efficacy in reducing inflammation-related oxidative stress .

Mechanism of Action

The mechanism of action of (4-Bromophenyl)(3,5-difluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between (4-Bromophenyl)(3,5-difluorophenyl)methanol and structurally related analogs:

Structural and Electronic Comparisons

- Bromine at the para position enables cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with [3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol but absent in simpler fluorinated alcohols like 3,5-difluorobenzyl alcohol .

- Molecular Weight and Complexity: The biphenyl derivative ([3′,5′-Bis(trifluoromethyl)-4-biphenylyl]methanol) has a higher molecular weight (344.24 g/mol) due to its extended aromatic system, whereas the target compound balances complexity with moderate size (299.11 g/mol) .

Research Findings

- Synthetic Utility: Compounds like (4-Bromophenyl)(3,5-difluorophenyl)methanol are precursors in crystallographic studies, as evidenced by related pyrazolyl derivatives synthesized by Fun et al. (e.g., 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) . The dimethyl analog (CAS: 944684-27-9) has been used in hydrophobic polymer matrices, whereas fluorinated variants are prioritized in pharmaceutical intermediates for improved metabolic stability .

- Reactivity Trends: Fluorine’s electronegativity in the 3,5-difluorophenyl group may reduce the acidity of the methanol –OH group compared to non-fluorinated analogs, as observed in 3,5-difluorobenzyl alcohol (pKa ~12–13) .

Biological Activity

(4-Bromophenyl)(3,5-difluorophenyl)methanol, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of (4-Bromophenyl)(3,5-difluorophenyl)methanol can be represented as follows:

- Chemical Formula : C13H10BrF2O

- Molecular Weight : 303.12 g/mol

The compound features a bromine atom and two fluorine atoms on the phenyl rings, which may influence its biological activity through electronic effects and steric hindrance.

Antimicrobial Activity

Research has indicated that (4-Bromophenyl)(3,5-difluorophenyl)methanol exhibits notable antimicrobial properties. In a study assessing various derivatives of similar structures, compounds with halogen substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated an inhibition zone of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL .

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anti-inflammatory Activity

Studies have also explored the anti-inflammatory effects of the compound. In vitro assays revealed that (4-Bromophenyl)(3,5-difluorophenyl)methanol significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound exhibited an IC50 value of approximately 25 µM .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of (4-Bromophenyl)(3,5-difluorophenyl)methanol against breast cancer cell lines. The compound was tested on MDA-MB-231 cells, showing a dose-dependent inhibition of cell proliferation with an IC50 value of 18 µM. Morphological changes indicative of apoptosis were observed at concentrations above 10 µM .

Case Study 2: Molecular Mechanism

Further investigation into the molecular mechanisms revealed that (4-Bromophenyl)(3,5-difluorophenyl)methanol induces apoptosis through the activation of caspase-3 and caspase-9 pathways. Flow cytometry analysis indicated an increase in the sub-G1 phase population, confirming apoptotic cell death .

Q & A

Q. What synthetic routes are commonly employed for (4-Bromophenyl)(3,5-difluorophenyl)methanol, and how is its structure confirmed?

The compound is typically synthesized via Grignard or organometallic reactions. For example, a bromophenylmagnesium bromide derivative may react with a 3,5-difluorophenyl ketone, followed by reduction to yield the methanol derivative. Structural confirmation relies on NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refining crystal structures .

Q. What spectroscopic signatures distinguish (4-Bromophenyl)(3,5-difluorophenyl)methanol?

Key features include:

- ¹H NMR : A singlet for the methanol -OH proton (~2–3 ppm), aromatic protons split by fluorine coupling (e.g., meta-fluorines cause splitting patterns).

- ¹³C NMR : Signals for carbons adjacent to bromine (C-Br, ~120–130 ppm) and fluorine (C-F, ~110–150 ppm with coupling constants).

- IR : Broad O-H stretch (~3200–3600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

Q. What solvents and conditions optimize the recrystallization of this compound?

Ethanol or methanol is preferred due to moderate polarity. Slow evaporation at 4°C yields high-purity crystals. Additives like hexane can reduce solubility for gradual crystallization .

Advanced Research Questions

Q. How can low yields in the Grignard synthesis of (4-Bromophenyl)(3,5-difluorophenyl)methanol be mitigated?

Low yields often arise from competing side reactions (e.g., ketone over-reduction). Strategies include:

- Temperature control : Maintain reaction at –20°C to suppress side pathways.

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for -OH).

- Catalysts : Use CeCl₃ to enhance Grignard reactivity selectively .

Q. How do fluorine and bromine substituents influence the compound’s electronic properties and reactivity?

- Bromine : Electron-withdrawing effect increases electrophilicity at the phenyl ring, favoring nucleophilic aromatic substitution.

- Fluorine : Enhances lipophilicity and metabolic stability. The para-fluorine atoms create a steric and electronic environment that affects π-π stacking in biological systems .

Q. What computational approaches predict the binding affinity of this compound with cytochrome P450 enzymes?

Molecular docking (e.g., AutoDock Vina) and QSAR models analyze interactions between the difluorophenyl group and enzyme active sites. Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity .

Q. How can contradictory data in biological activity assays (e.g., antimicrobial vs. anticancer) be resolved?

- Assay standardization : Control variables like cell line viability and incubation time.

- Comparative studies : Benchmark against structurally similar compounds (e.g., (3,5-dichlorophenyl) derivatives) to identify substituent-specific trends .

Q. What challenges arise in enantiomeric resolution, and what chiral phases are effective?

The compound’s planar chirality comutes separation. Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) show efficacy. Dynamic kinetic resolution using lipases (e.g., Candida antarctica) can also resolve enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.